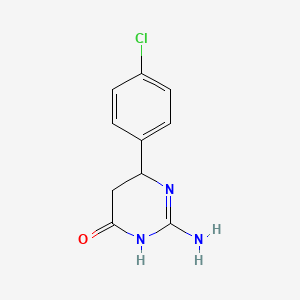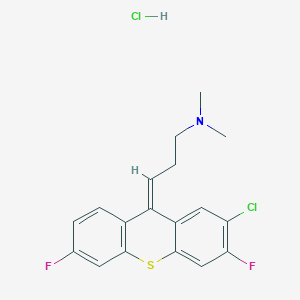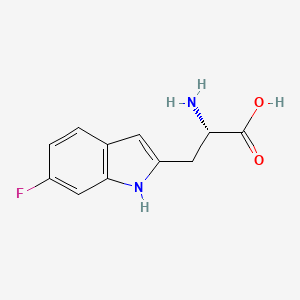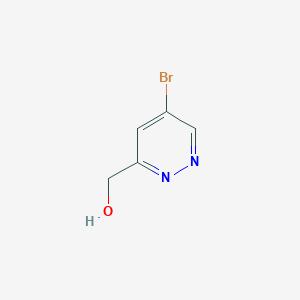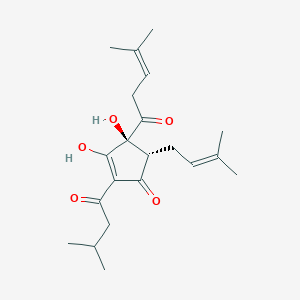
trans-Isohumulone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Isohumulone: is a chemical compound that belongs to the class of iso-alpha acids, which are derived from hops. These compounds are primarily responsible for the bitter taste in beer. This compound is formed through the isomerization of humulone during the brewing process. It plays a crucial role in the flavor profile of beer, contributing to its bitterness and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Isohumulone is synthesized through the isomerization of humulone, which is an alpha acid found in hops. The isomerization process involves heating humulone in the presence of a base, typically at temperatures around 100°C. This reaction converts humulone into a mixture of cis- and trans-isohumulones .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of humulone from hops, followed by its isomerization. The process is carried out in large-scale reactors where the conditions are carefully controlled to optimize the yield of this compound. The resulting product is then purified and used in the brewing industry to impart bitterness to beer .
Chemical Reactions Analysis
Types of Reactions: trans-Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its decomposition when exposed to light, which leads to the formation of free-radical species. This reaction is catalyzed by riboflavin and results in the cleavage of the exocyclic carbon-carbon bond .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced isohumulones.
Substitution: Substitution reactions can produce a range of substituted isohumulone derivatives.
Scientific Research Applications
Chemistry: trans-Isohumulone is extensively studied in the field of organic chemistry due to its unique structure and reactivity. Researchers investigate its chemical properties and reactions to develop new synthetic methodologies and understand its behavior under different conditions .
Biology and Medicine: In biological research, this compound is explored for its potential health benefits. Studies have shown that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Additionally, its role in modulating taste receptors has implications for understanding human taste perception .
Industry: In the brewing industry, this compound is a critical component for producing beer with the desired bitterness and flavor profile. It is also used in quality control processes to ensure consistency in beer production .
Mechanism of Action
trans-Isohumulone exerts its effects through several mechanisms. One key mechanism involves its interaction with bitter taste receptors, specifically TAS2R1, TAS2R14, and TAS2R40. These receptors mediate the perception of bitterness in humans. Additionally, this compound affects cellular metal homeostasis by acting as a chelator for zinc and iron ions .
In yeast, this compound’s mechanism of action includes active proton pumping into the vacuole, vacuolar sequestration, and alteration of cell wall structure. These processes contribute to yeast’s tolerance to hop iso-alpha acids .
Comparison with Similar Compounds
cis-Isohumulone: Another isomer of isohumulone, differing in the spatial arrangement of atoms.
trans-Isocohumulone: Similar in structure but with different substituents.
trans-Isoadhumulone: Another related compound with variations in the side chains
Uniqueness: trans-Isohumulone is unique due to its specific isomeric form, which influences its reactivity and interaction with biological systems. Its distinct bitter taste profile and stability under brewing conditions make it a valuable compound in the brewing industry .
Properties
CAS No. |
467-72-1 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21-/m1/s1 |
InChI Key |
QARXXMMQVDCYGZ-QVKFZJNVSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C([C@@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


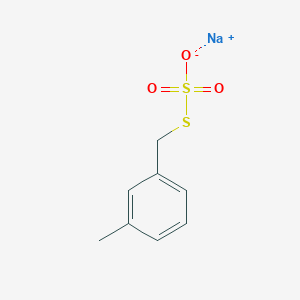
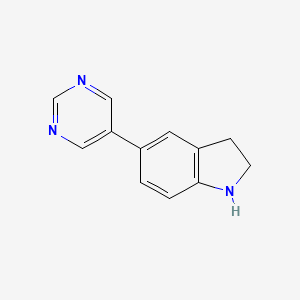
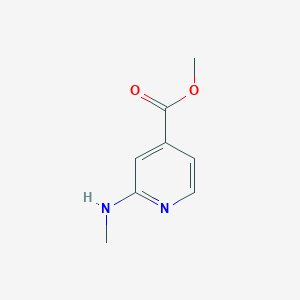
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

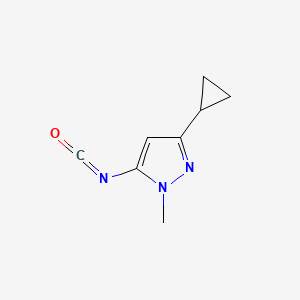
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

